molecular formula C10H9BrO3 B1272939 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one CAS No. 4629-54-3

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

Cat. No. B1272939
CAS RN: 4629-54-3
M. Wt: 257.08 g/mol
InChI Key: CSSHRKYOZTZFCX-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one” is a chemical compound with the molecular formula C10H9BrO3 . It is available for purchase from various scientific suppliers .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a compound that can be further treated with different alkyl/aralkyl halides using N, N -dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a carbon atom, which is also part of a carbonyl group. The carbonyl group is adjacent to a benzodioxin ring .

Scientific Research Applications

Alzheimer’s Disease Research

This compound has been utilized in the synthesis of new sulfonamides and their derivatives as potential therapeutic agents for Alzheimer’s disease . The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on this neurodegenerative disease.

Antibacterial Applications

Studies have shown that derivatives of this compound exhibit significant antibacterial properties. For instance, certain derivatives have demonstrated bacterial biofilm growth inhibition, which is crucial in combating antibiotic-resistant bacteria .

Organic Synthesis

In the realm of organic chemistry, 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one serves as a building block for the synthesis of various complex molecules. Its bromo and ketone functional groups make it a versatile reagent for constructing pharmacologically active compounds .

Medicinal Chemistry

The compound is a key intermediate in medicinal chemistry for the development of drugs with potential cholinesterase inhibitory activity, which is important in the treatment of diseases like Alzheimer’s .

Biochemistry Research

In biochemistry, this molecule is used to understand enzyme inhibition and receptor binding through the synthesis of analogs and derivatives that can interact with biological targets .

Industrial Applications

While specific industrial uses of this compound are not widely documented, its role as an intermediate in chemical synthesis suggests its utility in the production of materials that require brominated aromatic ketones .

Environmental Applications

Although direct environmental applications are not explicitly mentioned, the antibacterial properties of its derivatives could be explored for environmental biocontrol, especially in water treatment processes to inhibit biofilm formation .

Hemolytic Activity Studies

Derivatives of this compound have been evaluated for their hemolytic activity, which is the ability to break down red blood cells. This property is important in the study of blood-related disorders and the development of treatments .

properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSHRKYOZTZFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379865
Record name 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4629-54-3
Record name 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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